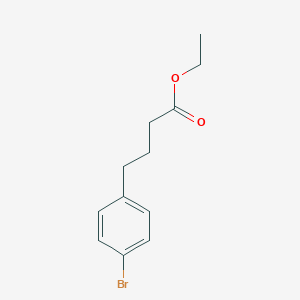

Ethyl 4-(4-bromophenyl)butanoate

説明

Overview of Aryl Butanoate Esters in Organic Synthesis

Aryl alkanoates, including aryl butanoates, are important as both final products and as key intermediates in a wide range of synthetic applications. thieme-connect.de They are integral structural components of many biologically active natural products. thieme-connect.de In medicinal chemistry, aryl alkanoates are crucial target structures. thieme-connect.de The synthesis of these esters is most commonly achieved through the O-acylation of phenols, a straightforward method due to the wide availability of phenolic starting materials. thieme-connect.de Other common preparative methods include the reaction of alcohols with acid halides or with carboxylic acid esters in the presence of acid catalysts. thieme-connect.depressbooks.pub

Contextualizing Ethyl 4-(4-bromophenyl)butanoate within Organobromine Chemistry

Organobromine compounds, which are organic compounds containing a carbon-bromine bond, are a significant area of study in organic chemistry. wikipedia.orgwikipedia.org The carbon-bromine bond is a common functional group where the carbon atom is electrophilic due to the higher electronegativity of bromine. wikipedia.org This property makes organobromine compounds valuable reagents in various chemical reactions. Their reactivity is generally intermediate between that of organochlorine and organoiodine compounds, offering a balance of reactivity and cost for many applications. wikipedia.org

Organobromine compounds are found in nature, with marine organisms being a particularly rich source. wikipedia.orgproquest.com They are also synthesized for a variety of industrial uses, including as fire retardants and biocides. wikipedia.orgyoutube.com this compound, with its bromine atom attached to a phenyl ring, is a classic example of an organobromine compound, positioning it within this important class of chemicals.

Research Landscape and Gaps in the Study of this compound

The research landscape for this compound indicates that it is a known and cataloged chemical compound. Its fundamental properties, such as molecular formula (C12H15BrO2) and molecular weight (271.15 g/mol ), are well-documented in chemical databases. echemi.comchemnet.comnih.gov However, a comprehensive review of the available literature suggests that while the compound is used as an intermediate in the synthesis of more complex molecules, there is a lack of extensive research focused specifically on its own detailed chemical reactivity, physical properties under various conditions, and potential applications beyond its role as a synthetic precursor. Further investigation into these areas could reveal novel properties and applications for this compound.

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The presence of the bromine atom on the phenyl ring provides a reactive site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. The butanoate ester moiety can also be modified through reactions such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or amidation to form amides, further increasing its synthetic utility. This dual functionality makes this compound a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and materials science products.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H15BrO2 |

| Molecular Weight | 271.15 g/mol |

| CAS Number | 105986-54-7 |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 330.7±0.1 °C at 760 mmHg |

| Flash Point | 153.8±23.2 °C |

| Refractive Index | 1.526 |

Table compiled from data provided by various chemical suppliers. echemi.comchemnet.com

Interactive Data Table: Spectroscopic Information

| Spectroscopic Data | |

| ¹H NMR | Predicted |

| ¹³C NMR | Predicted |

| Infrared | Not available |

| Mass Spectrometry | Not available |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-(4-bromophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLNIIVASYXCES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512004 | |

| Record name | Ethyl 4-(4-bromophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105986-54-7 | |

| Record name | Ethyl 4-(4-bromophenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 4 Bromophenyl Butanoate

Esterification Reactions

Esterification represents a fundamental and widely utilized method for the synthesis of Ethyl 4-(4-bromophenyl)butanoate. This approach typically begins with 4-(4-bromophenyl)butanoic acid and involves its reaction with ethanol (B145695) to form the desired ethyl ester.

Acid-Catalyzed Esterification of 4-(4-bromophenyl)butanoic acid with Ethanol

The most common method for this transformation is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgresearchgate.net This equilibrium-driven process requires strategic manipulation of reaction conditions to achieve high yields. masterorganicchemistry.com

The esterification of 4-(4-bromophenyl)butanoic acid with ethanol is typically conducted under reflux conditions to increase the reaction rate. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comjkchemical.com The nucleophilic oxygen of ethanol then attacks this activated carbon.

To drive the equilibrium towards the product side, an excess of one of the reactants, usually the more cost-effective ethanol, is employed. masterorganicchemistry.comjkchemical.com Another critical optimization strategy is the continuous removal of water, a byproduct of the reaction. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a non-polar solvent like toluene (B28343) or through the use of dehydrating agents. wikipedia.orgjkchemical.com Typical reaction times can range from 1 to 10 hours, depending on the scale, catalyst, and temperature. wikipedia.org

The choice of acid catalyst is pivotal in Fischer esterification, influencing both the reaction rate and the final purity of the ester. Strong Brønsted acids are the most common catalysts.

Homogeneous Catalysts : Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are frequently used due to their effectiveness and low cost. wikipedia.orgmasterorganicchemistry.com While highly efficient, these catalysts can sometimes lead to side reactions or purification challenges. Studies on similar esterifications have shown that varying the amount of catalyst directly impacts the reaction kinetics. asianpubs.org For instance, increasing the molar ratio of catalyst to acid can significantly accelerate the conversion to the ester. asianpubs.org

Heterogeneous Catalysts : To simplify product purification and catalyst recycling, solid acid catalysts have been developed. These include sulfonic acid-functionalized resins, zeolites, and heteropolyacids. researchgate.netmdpi.com These catalysts offer the advantage of being easily filtered off from the reaction mixture, leading to higher purity of the crude product. For aromatic carboxylic acids, catalysts like UiO-66-NH₂, a metal-organic framework, have demonstrated high catalytic performance and reusability. researchgate.netrsc.org

The table below illustrates hypothetical yields for the esterification of 4-(4-bromophenyl)butanoic acid based on typical outcomes for similar reactions found in the literature.

| Catalyst System | Alcohol (molar excess) | Conditions | Typical Yield (%) |

| H₂SO₄ (catalytic) | 10 equiv. | Reflux, 6h | ~90-95% |

| p-TsOH (catalytic) | 10 equiv. | Reflux, 8h | ~88-93% |

| Sulfonated Resin | 5 equiv. | Reflux, 12h | ~85-90% |

| UiO-66-NH₂ | 5 equiv. | 120 °C, 10h | ~90% |

Comparative Analysis of Esterification Efficiency

The efficiency of esterification is not solely dependent on the chemical yield but also on factors like reaction time, energy consumption, and environmental impact.

Homogeneous catalysts like sulfuric acid generally offer faster reaction rates at lower temperatures compared to some solid catalysts. mdpi.com However, they necessitate neutralization and aqueous workup steps, which can complicate purification and generate waste.

Cross-Coupling Reactions

Nickel-Catalyzed Reductive Alkylation of Aryl Bromides

Nickel-catalyzed reductive cross-coupling has emerged as a powerful tool for forging C(sp²)–C(sp³) bonds. organic-chemistry.org This method allows for the direct coupling of an aryl halide with an alkyl halide, avoiding the need to pre-form organometallic reagents. organic-chemistry.orgnih.gov In the context of synthesizing this compound, this reaction would involve coupling a 4-brominated aromatic ring with a four-carbon chain bearing the ethyl ester.

The general transformation involves the reaction of an aryl bromide, such as 1,4-dibromobenzene (B42075), with an alkyl halide containing the ester moiety, for instance, ethyl 4-bromobutanoate. The reaction is mediated by a low-valent nickel catalyst, which is generated in situ by the action of a stoichiometric reductant, typically manganese or zinc powder. organic-chemistry.orgnih.gov

Key components of the catalytic system include:

Nickel Precatalyst : Simple nickel(II) salts like NiCl₂ or NiBr₂ are commonly used. nih.govacs.org

Ligands : The success of the coupling often relies on the use of specific ligands that stabilize the nickel catalytic species. Bipyridine-type ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) or phosphine (B1218219) ligands are frequently employed. organic-chemistry.org In some systems, a synergistic effect is observed when a mixture of two different ligands is used. organic-chemistry.org

Reductant : Manganese metal is a common choice as the terminal reductant. organic-chemistry.org

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or N,N'-Dimethylpropyleneurea (DMPU) are typical. organic-chemistry.org

This methodology is known for its remarkable functional group tolerance, with ester groups being well-tolerated under the reaction conditions. nih.govnih.gov This makes it a highly viable, albeit more complex, alternative to traditional esterification routes.

The table below summarizes representative catalyst systems applicable to this type of transformation.

| Nickel Source | Ligand(s) | Reductant | Solvent |

| NiCl₂ | 4,4′-Di-tert-butyl-2,2′-bipyridine | Mn | DMPU |

| NiBr₂ | Spiro-bidentate-pyox | Zn | NMP |

| NiCl₂·6H₂O | 1,2-Bis(diphenylphosphino)benzene | Mn | DMPU |

Ligand Design and Effects on Selectivity and Yield (e.g., 1,10-phenanthroline)

The choice of ligand in palladium-catalyzed reactions is crucial for achieving high selectivity and yield. Ligands can influence the electronic and steric properties of the catalyst, thereby affecting the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

One example of a ligand that has been investigated is 1,10-phenanthroline (B135089) and its derivatives. For instance, 2-(4-bromophenyl)-1,10-phenanthroline (B171792) is a specific derivative that incorporates the bromophenyl moiety. nih.govchembk.com The phenanthroline scaffold acts as a bidentate ligand, coordinating to the palladium center. The design of such ligands can be tailored to optimize the catalytic activity for specific coupling reactions. The electronic properties of the phenanthroline ring system and the steric bulk of substituents can be modified to fine-tune the catalyst's performance. While direct studies on the use of 1,10-phenanthroline for the synthesis of this compound are not extensively detailed in the provided results, the principle of ligand design remains a cornerstone of optimizing catalytic syntheses.

Temperature and Reaction Time Optimization

Temperature and reaction time are critical parameters that must be optimized to maximize the yield of the desired product and minimize the formation of byproducts. For the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate, a related compound, a specific temperature of 30 °C was maintained for 21 hours. orgsyn.org This precise control of temperature is essential, as deviations can lead to incomplete reactions or the degradation of reactants and products. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. orgsyn.orgorgsyn.org For instance, in one procedure, the reaction was deemed complete after 21 hours at 30 °C. orgsyn.org

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has emerged as a versatile method for the synthesis of biaryl compounds and their derivatives. mdpi.comorganic-chemistry.org

Suzuki-Miyaura Coupling with (4-bromophenyl)boronic acid and Ethyl But-2-enoate

A key synthetic route to achieve the carbon framework of this compound involves the conjugate addition of an aryl group to an α,β-unsaturated ester. A specific example is the rhodium-catalyzed asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate to produce (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.orgorgsyn.org While this is a rhodium-catalyzed reaction, the principles of using an arylboronic acid to introduce the 4-bromophenyl group are relevant to palladium-catalyzed processes as well.

In the context of the rhodium-catalyzed synthesis of a similar compound, (S)-ethyl 3-(4-bromophenyl)butanoate, a specific catalyst system was employed, consisting of bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430) and the chiral ligand (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). orgsyn.orgorgsyn.org The BINAP ligand is a well-known chiral phosphine that induces asymmetry in the product. acs.org The choice of such chiral ligands is critical for controlling the stereochemistry of the reaction, leading to the formation of a single enantiomer. The effectiveness of different phosphine ligands, such as those with bulky aryl groups, has been shown to significantly impact both the reactivity and enantioselectivity in asymmetric Suzuki-Miyaura coupling reactions. beilstein-journals.org

| Catalyst System Component | Function |

| bis(norbornadiene)rhodium(I) tetrafluoroborate | Rhodium precatalyst |

| (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Chiral phosphine ligand for asymmetric induction |

The choice of solvent is another critical factor that can influence the outcome of a cross-coupling reaction. In the synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate, 1,4-dioxane (B91453) was used as the solvent. orgsyn.orgorgsyn.org Solvents can affect the solubility of the reactants and catalyst, the stability of the catalytic species, and the rate of the reaction. For Suzuki-Miyaura reactions, a variety of solvents have been explored, including toluene, DMF, and aqueous mixtures. arkat-usa.org The use of a mixture of 1,4-dioxane and water is also common in Suzuki-Miyaura couplings. mdpi.comrsc.org The presence of water can play a role in the activation of the boronic acid. arkat-usa.org

Additives are often essential for the success of cross-coupling reactions. In the rhodium-catalyzed synthesis mentioned, both triethylamine (B128534) and water were added to the reaction mixture. orgsyn.org Water was added to the initial mixture of the boronic acid, catalyst, and ligand, resulting in a clear red solution. orgsyn.org The subsequent addition of triethylamine, a base, caused a slight increase in temperature and a darkening of the mixture. orgsyn.org In Suzuki-Miyaura reactions, a base is required to activate the organoboron reagent, facilitating the transmetalation step. organic-chemistry.org The choice of base can significantly impact the reaction yield. Water can also act as a co-solvent and can influence the rate and selectivity of the reaction.

| Additive | Role in the Reaction |

| Triethylamine | Base to activate the boronic acid |

| Water | Co-solvent, aids in dissolving reactants |

Stereochemical Control and Enantioselective Synthesis (e.g., (S)-ethyl 3-(4-bromophenyl)butanoate)

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. The enantioselective synthesis of specific stereoisomers of butanoate derivatives, such as (S)-ethyl 3-(4-bromophenyl)butanoate, showcases the application of advanced catalytic systems.

A prominent method for achieving high enantiomeric purity is through asymmetric conjugate addition reactions. orgsyn.org A well-documented, large-scale synthesis of (S)-ethyl 3-(4-bromophenyl)butanoate utilizes a rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl crotonate ((E)-ethyl but-2-enoate). orgsyn.org This reaction's success hinges on the use of a chiral phosphine ligand, specifically (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP), which coordinates to the rhodium center and creates a chiral environment. orgsyn.orgorgsyn.org This setup facilitates the delivery of the aryl group to one face of the double bond preferentially, leading to the desired (S)-enantiomer with high enantiomeric excess. orgsyn.org The choice of the BINAP ligand's stereochemistry directly dictates the product's absolute stereochemistry; using (S)-BINAP would yield the (R)-enantiomer of the product. orgsyn.org

The reaction is typically performed in a solvent system like 1,4-dioxane and water, with a base such as triethylamine. orgsyn.org The process is not only effective but also scalable and reproducible, making it valuable for producing high-purity chiral building blocks for further pharmaceutical development. orgsyn.org Subsequent hydrolysis of the ester yields the corresponding enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.org

Table 1: Key Reagents in Enantioselective Synthesis of (S)-Ethyl 3-(4-bromophenyl)butanoate

| Reagent/Catalyst | Role |

|---|---|

| (4-bromophenyl)boronic acid | Aryl group source |

| Ethyl (E)-but-2-enoate | Michael acceptor |

| Bis(norbornadiene)rhodium(I) tetrafluoroborate | Rhodium catalyst precursor |

| (R)-(+)-BINAP | Chiral ligand for stereocontrol |

| 1,4-Dioxane / Water | Solvent system |

Other Catalytic Coupling Strategies (e.g., Kumada, Stille, Hiyama)

Beyond the rhodium-catalyzed methods, several other palladium- or nickel-catalyzed cross-coupling reactions serve as powerful strategies for forming the crucial carbon-carbon bond in this compound and its analogs. These reactions typically involve coupling an organometallic reagent with an organic halide.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a potential strategy would involve the reaction of a Grignard reagent derived from a 4-halobutanoate ester with a 1,4-dibromobenzene or a similar brominated aromatic compound under nickel or palladium catalysis. The economic advantage of using Grignard reagents makes this an attractive option, particularly for large-scale industrial production. organic-chemistry.org

Stille Coupling: The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. This method is known for its tolerance of a wide variety of functional groups. A synthetic route to this compound could involve coupling ethyl 4-(tributylstannyl)butanoate with 1,4-dibromobenzene.

Hiyama Coupling: The Hiyama coupling utilizes an organosilicon compound and an organic halide in a palladium-catalyzed reaction. wikipedia.orgorganic-chemistry.org A key feature of this reaction is the activation of the relatively inert carbon-silicon bond by a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.org Organosilanes are valued for their low toxicity, stability, and ease of handling. polyu.edu.hk A plausible Hiyama coupling route would be the reaction of an organosilane like ethyl 4-(trialkoxysilyl)butanoate with 1-bromo-4-iodobenzene. A variation, the Hiyama-Denmark coupling, can proceed without a fluoride activator by using organosilanols. organic-chemistry.org

Table 2: Comparison of Catalytic Coupling Strategies

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Kumada | Grignard Reagent (R-MgX) | Ni or Pd | Economical, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (R-SnR'3) | Pd | Tolerant of many functional groups. |

Alternative and Emerging Synthetic Routes

Research continues to explore novel and more efficient pathways for synthesizing butanoate derivatives, focusing on different starting materials and more sustainable methodologies.

Synthesis from 1-(4-bromophenyl)ethanone and Dimethyl Oxalate (B1200264) (e.g., for ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate)

An alternative route to related structures involves the Claisen condensation of a ketone with an oxalate ester. To synthesize ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, one could react 1-(4-bromophenyl)ethanone with diethyl oxalate in the presence of a strong base like sodium ethoxide. This reaction would form a β-diketoester, a versatile intermediate for further chemical transformations. The mechanism involves the deprotonation of the α-carbon of the ketone by the base, creating an enolate which then acts as a nucleophile, attacking one of the carbonyl groups of the diethyl oxalate.

Biocatalytic Approaches in the Synthesis of Related Compounds

Biocatalysis is an emerging field that uses enzymes or whole microorganisms to perform chemical transformations. core.ac.uk These methods offer significant advantages, including high enantioselectivity and regioselectivity, and operation under mild conditions (ambient temperature and pressure), which can prevent issues like racemization or rearrangement. core.ac.ukmdpi.com

For the synthesis of chiral intermediates related to this compound, enzymes such as lipases, esterases, and dehydrogenases are particularly useful. mdpi.comnih.gov For instance, the enantioselective reduction of a ketone precursor using a ketoreductase enzyme can yield a chiral alcohol, which can then be further elaborated into the desired butanoate. Immobilized enzymes can often be reused for multiple cycles, enhancing the economic feasibility of these processes. mdpi.com The reduction of 4-hydroxy-2-butanone (B42824) to chiral 1,3-butanediol (B41344) using engineered E. coli cells is a demonstrated example of this approach's power, achieving high yields and stereoselectivity. researchgate.netnih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to make chemical synthesis more environmentally benign. sphinxsai.com This involves strategies like maximizing atom economy, using safer solvents and reagents, and employing energy-efficient processes. sphinxsai.comresearchgate.net

In the context of synthesizing this compound, several green approaches can be considered:

Solvent Choice: Replacing hazardous organic solvents like carbon tetrachloride or 1,4-dioxane with greener alternatives such as ethanol, water, or supercritical CO2 can significantly reduce environmental impact. nih.govyoutube.com

Catalyst Selection: Using highly efficient and recyclable catalysts, including biocatalysts or nano-catalysts, minimizes waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. sphinxsai.com For example, addition reactions are inherently more atom-economical than substitution reactions that generate leaving groups as byproducts. youtube.com

Energy Efficiency: Utilizing methods like microwave heating or concentrated solar radiation can reduce reaction times and energy consumption compared to conventional heating. researchgate.net

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable and economically viable. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Ethyl 4-(4-bromophenyl)butanoate is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the butanoate chain.

The aromatic region will be characterized by a typical AA'BB' system for the 1,4-disubstituted benzene ring. The protons ortho to the bromine atom (H-3' and H-5') are chemically equivalent, as are the protons meta to the bromine atom (H-2' and H-6'). Due to the electron-withdrawing nature of the bromine atom and the alkyl substituent, these protons will appear as two distinct doublets in the downfield region of the spectrum.

The aliphatic portion of the molecule gives rise to several characteristic signals. The ethyl ester group will present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), a result of spin-spin coupling. The butanoate chain will show three distinct methylene proton signals. The protons alpha to the carbonyl group (H-2) will be deshielded and appear as a triplet. The protons beta to the carbonyl (H-3) will be a multiplet, and the benzylic protons (H-4), being adjacent to the aromatic ring, will also be deshielded and appear as a triplet.

Based on data for the constitutional isomer (S)-ethyl 3-(4-bromophenyl)butanoate, the following table outlines the expected ¹H NMR chemical shifts and multiplicities for this compound. orgsyn.org

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-2', H-6') | ~7.41 | d | ~8.4 |

| Aromatic (H-3', H-5') | ~7.09 | d | ~8.4 |

| -OCH₂CH₃ | ~4.06 | q | ~7.1 |

| -CH₂-Ar (H-4) | ~2.65 | t | ~7.5 |

| -CH₂-COO (H-2) | ~2.30 | t | ~7.5 |

| -CH₂-CH₂-CH₂- (H-3) | ~1.95 | p | ~7.5 |

| -OCH₂CH₃ | ~1.18 | t | ~7.1 |

Note: The chemical shifts are based on the constitutional isomer (S)-ethyl 3-(4-bromophenyl)butanoate and are therefore estimations for this compound.

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected.

The carbonyl carbon of the ester group will resonate at the most downfield position, typically around 173 ppm. The aromatic carbons will appear in the region of 120-145 ppm. The carbon atom attached to the bromine (C-4') will be significantly influenced by the halogen's electronegativity. The quaternary carbon of the aromatic ring (C-1') will also be identifiable. The remaining four aromatic carbons will give rise to two signals due to the molecule's symmetry.

The aliphatic carbons of the butanoate chain and the ethyl group will appear in the upfield region of the spectrum. The methylene carbon of the ethyl ester (-OCH₂) will be around 60 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal, typically around 14 ppm. The three methylene carbons of the butanoate chain will have distinct chemical shifts.

The expected ¹³C NMR chemical shifts for this compound, based on data for its constitutional isomer, are presented below. orgsyn.org

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (C-1) | ~172.2 |

| C-1' | ~144.8 |

| C-3'/C-5' | ~131.7 |

| C-2'/C-6' | ~128.7 |

| C-4' | ~120.2 |

| -OCH₂CH₃ | ~60.5 |

| -CH₂-Ar (C-4) | ~34.5 |

| -CH₂-COO (C-2) | ~33.5 |

| -CH₂-CH₂-CH₂- (C-3) | ~26.5 |

| -OCH₂CH₃ | ~14.3 |

Note: The chemical shifts are based on the constitutional isomer (S)-ethyl 3-(4-bromophenyl)butanoate and are therefore estimations for this compound.

While 1D NMR provides foundational data, 2D NMR techniques are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons. Cross-peaks would be expected between the ethyl group's methylene and methyl protons, as well as between the adjacent methylene groups of the butanoate chain (H-2 with H-3, and H-3 with H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated carbon by correlating the proton signals with their attached carbon signals. For example, the triplet at ~2.65 ppm would correlate with the carbon signal at ~34.5 ppm, confirming the assignment of the benzylic -CH₂- group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₅BrO₂), the expected exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two molecular ion peaks separated by approximately 2 m/z units.

Experimental HRMS data for the constitutional isomer (S)-ethyl 3-(4-bromophenyl)butanoate confirms the elemental composition. orgsyn.org The calculated mass for the protonated molecule ([M+H]⁺, C₁₂H₁₆BrO₂⁺) is 271.0328, and the experimentally found mass is 271.0326, which is in excellent agreement. orgsyn.org

| Ion | Calculated Exact Mass | Found Mass |

| [C₁₂H₁₆⁷⁹BrO₂]⁺ | 271.0328 | 271.0326 orgsyn.org |

| [C₁₂H₁₆⁸¹BrO₂]⁺ | 273.0308 | - |

Analysis of the fragmentation patterns in mass spectrometry provides valuable structural information.

Electron Ionization (EI-MS): In EI-MS, the high-energy electron beam typically causes extensive fragmentation. For this compound, characteristic fragmentation pathways would include:

Loss of the ethoxy group (-OC₂H₅): This would result in a prominent acylium ion.

Loss of ethylene (C₂H₄) via McLafferty rearrangement: If a gamma-hydrogen is available on the butanoate chain, a neutral molecule of ethylene can be eliminated.

Cleavage of the butanoate chain: Fragmentation at various points along the alkyl chain would produce a series of characteristic ions.

Formation of a tropylium ion: The benzylic cleavage could lead to the formation of a bromotropylium ion.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique, often resulting in less fragmentation and a more prominent protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺). In tandem MS (MS/MS) experiments, the precursor ion can be isolated and fragmented by collision-induced dissociation (CID). The fragmentation of the protonated molecule would likely involve:

Loss of ethanol (B145695) (C₂H₅OH): A common fragmentation pathway for protonated ethyl esters.

Loss of water (H₂O): If a suitable proton is available for transfer.

Cleavage of the butanoate chain: Similar to EI-MS, but the fragmentation can be more controlled.

The characteristic isotopic signature of bromine would be present in any fragment containing the bromophenyl moiety, aiding in the interpretation of the mass spectrum.

LC-MS and GC-MS for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing the purity of this compound and for monitoring the progress of its synthesis. These methods separate the target compound from impurities and starting materials, followed by mass analysis for identification and quantification.

In a typical LC-MS analysis for reaction monitoring, a reversed-phase column, such as a C18 column, can be employed. The mobile phase often consists of a gradient of an organic solvent like acetonitrile and water, sometimes with additives like formic acid to improve ionization. Ester compounds are effectively ionized using positive ion mode electrospray ionization (ESI), where they are likely to be detected as protonated molecules [M+H]+. For this compound (molecular weight 271.15 g/mol with Br isotopes), the expected m/z values for the protonated molecule would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for 79Br and 81Br).

GC-MS is also a valuable tool for purity assessment, particularly for volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which can cause fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural confirmation.

Potential impurities that can be monitored include unreacted starting materials, byproducts, and degradation products such as the hydrolyzed carboxylic acid, 4-(4-bromophenyl)butanoic acid. The progress of the synthesis can be followed by observing the decrease in the signal of the starting materials and the increase in the signal of the desired product over time.

| Parameter | LC-MS | GC-MS |

|---|---|---|

| Column | C18 reversed-phase | Capillary column (e.g., DB-5ms) |

| Ionization Mode | Positive ESI | Electron Ionization (EI) |

| Detected Ion (Expected) | [M+H]+ | Molecular ion [M]+ and fragment ions |

| Application | Reaction monitoring, Purity assessment | Purity assessment, Identification of volatile impurities |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

The IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the ethyl ester and the 4-bromophenyl ring.

The most prominent feature of the ester group is the strong absorption band due to the carbonyl (C=O) stretching vibration. For aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. The spectrum also displays C-O stretching vibrations, which are usually observed as two or more bands in the 1300-1000 cm⁻¹ region.

The bromophenyl moiety also gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically produce bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are useful for confirming the para-substitution. For para-substituted benzenes, a strong absorption is often observed in the 850-800 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | ~1735-1750 |

| Ester | C-O Stretch | ~1000-1300 |

| Bromophenyl | Aromatic C-H Stretch | >3000 |

| Bromophenyl | Aromatic C-C Stretch | ~1450-1600 |

| Bromophenyl (para-substituted) | C-H Out-of-plane Bend | ~800-850 |

| Bromophenyl | C-Br Stretch | ~500-700 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, the principles of this technique can be discussed in the context of what such an analysis would reveal.

Should single crystals of this compound be grown, X-ray diffraction analysis would provide a wealth of structural information. This includes the determination of the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describe the symmetry of the crystal lattice. The analysis would also yield precise bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, the crystal structure would reveal the packing of the molecules in the solid state, including any intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···π interactions. The conformation of the flexible butanoate chain and the relative orientation of the bromophenyl and ester groups would be unequivocally established. This detailed solid-state structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies. In the absence of a dedicated crystal structure for the title compound, analysis of structurally similar molecules, such as other substituted phenyl esters, can provide insights into likely packing motifs and intermolecular interactions.

| Structural Information | Description |

|---|---|

| Crystal System and Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

| Molecular Conformation | The three-dimensional shape of the molecule in the solid state. |

| Intermolecular Interactions | Identifies non-covalent interactions that govern crystal packing. |

Mechanistic Investigations of Chemical Reactions Involving Ethyl 4 4 Bromophenyl Butanoate

Substitution Reactions of the Bromine Atom

The bromine atom attached to the phenyl ring is a key site for synthetic modification, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations can proceed through several mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. The canonical SNAr mechanism proceeds via an addition-elimination pathway, which involves two principal steps:

Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

For an SNAr reaction to proceed efficiently, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex.

In the case of Ethyl 4-(4-bromophenyl)butanoate, the ethyl butanoate group is not a sufficiently strong electron-withdrawing group to significantly activate the ring for traditional SNAr reactions under standard conditions. Therefore, direct substitution of the bromine atom by common nucleophiles via a classic SNAr pathway is generally not a favored process. Alternative mechanisms, such as those involving transition-metal catalysis, are typically required to achieve this transformation effectively.

Palladium-catalyzed cross-coupling reactions are a powerful and widely used method for forming new bonds to aryl halides, including this compound. These reactions tolerate a wide range of functional groups and proceed under relatively mild conditions. nobelprize.org The catalytic cycle for these transformations, such as the Suzuki or Negishi couplings, generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. In this step, the palladium center inserts itself into the carbon-bromine bond of this compound. This process results in the formation of a new organopalladium(II) species, where the palladium is now formally in the +2 oxidation state. nobelprize.org

Transmetalation: The next step is transmetalation, where an organometallic coupling partner (such as an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium(II) complex. nobelprize.org This displaces the halide on the palladium center and brings the two organic fragments that are to be coupled together on the same palladium atom. nobelprize.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. The two organic groups bound to the palladium(II) center couple to form the new carbon-carbon bond of the final product. Simultaneously, the palladium center is reduced from Pd(II) back to its initial Pd(0) state, thus regenerating the active catalyst which can then enter a new catalytic cycle.

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | 0 → +2 |

| Transmetalation | An organic group is transferred from an organometallic reagent to the Pd(II) complex. | +2 → +2 |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the product and regenerating the Pd(0) catalyst. | +2 → 0 |

Reactions of the Ester Functional Group

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, with hydrolysis being a primary example.

Hydrolysis of the ester functional group cleaves the ester bond to yield the corresponding carboxylic acid, 4-(4-bromophenyl)butanoic acid, and ethanol (B145695). This transformation can be catalyzed by either acid or base.

Acid-catalyzed ester hydrolysis is a reversible process that reaches equilibrium. libretexts.org The mechanism involves the activation of the carbonyl group by protonation, making it more susceptible to nucleophilic attack by water. youtube.com

The mechanism proceeds through the following steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically a hydronium ion, H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original ester group, specifically the ethoxy oxygen. This turns the ethoxy group into a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group as a neutral ethanol molecule. youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst (H₃O⁺). libretexts.orgyoutube.com

To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. The mechanism involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the carbonyl carbon.

The mechanism can be described in two main stages:

Nucleophilic Addition: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This step expels the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

Proton Transfer: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and irreversible, forming a carboxylate salt and ethanol. youtube.com This final deprotonation step drives the reaction to completion. To obtain the final carboxylic acid, a subsequent acidification step is required to protonate the carboxylate salt.

Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst/Reagent | Acid (e.g., H₂SO₄, HCl) in water | Base (e.g., NaOH, KOH) in water |

| Nature of Reaction | Reversible, equilibrium-controlled libretexts.org | Irreversible youtube.com |

| Initial Step | Protonation of carbonyl oxygen youtube.com | Nucleophilic attack by OH⁻ on carbonyl carbon |

| Key Intermediate | Positively charged tetrahedral intermediate | Negatively charged tetrahedral intermediate |

| Initial Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol youtube.com |

| Driving Force | Use of excess water libretexts.org | Irreversible deprotonation of the carboxylic acid youtube.com |

Hydrolysis Reactions for Carboxylic Acid Formation

Enzymatic Hydrolysis for Enantiomerically Pure Products

The hydrolysis of esters is a fundamental reaction that can be catalyzed by enzymes, offering a green and highly selective alternative to chemical methods. Lipases are a class of enzymes that are particularly effective for the hydrolysis of esters and are known for their ability to distinguish between enantiomers, making them valuable tools in the synthesis of optically pure compounds nih.gov.

The enzymatic resolution of racemic esters is a common strategy to obtain enantiomerically pure carboxylic acids and alcohols. In the case of a chiral ester, one enantiomer may be preferentially hydrolyzed by the lipase, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the two enantiomers. For instance, the enzymatic hydrolysis of a secondary β-hydroxy ester, ethyl 3-hydroxy-3-phenylpropanoate, using lipase from Candida antarctica (PCL) resulted in a 50% conversion, yielding the unreacted (R)-ester with 98% enantiomeric excess (e.e.) and the corresponding (S)-acid with 93% e.e. libretexts.org.

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the principles of lipase-catalyzed hydrolysis can be applied. If a chiral center were present in the molecule, for example, at the α- or β-position of the butanoate chain, a suitable lipase could be employed to selectively hydrolyze one enantiomer. The reaction would typically be carried out in a buffered aqueous solution, or a biphasic system, to maintain the optimal pH for enzyme activity. The choice of lipase is critical, as different lipases exhibit different substrate specificities and enantioselectivities nih.gov.

Table 1: Factors Influencing Enzymatic Hydrolysis

| Factor | Description |

| Enzyme Source | Lipases from different microbial (e.g., Candida rugosa, Pseudomonas cepacia) or animal (e.g., porcine pancreatic lipase) sources exhibit varying selectivity and activity. |

| pH | The pH of the reaction medium must be carefully controlled to ensure optimal enzyme function, typically within the range of 6-8. |

| Temperature | Enzyme activity is temperature-dependent, with an optimal temperature for each specific lipase. |

| Solvent | While often performed in aqueous buffers, organic co-solvents can be used to improve substrate solubility and modulate enzyme activity. |

| Substrate Concentration | High substrate concentrations can sometimes lead to enzyme inhibition. |

Reduction to Alcohols (e.g., using LiAlH₄)

The reduction of the ester functionality in this compound to a primary alcohol, 4-(4-bromophenyl)butan-1-ol, can be efficiently achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) niscpr.res.in. LiAlH₄ is a source of hydride ions (H⁻) and is capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids byjus.comlibretexts.org.

The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with water byjus.comadichemistry.com. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. Subsequently, the ethoxy group is eliminated as an ethoxide ion, leading to the formation of an intermediate aldehyde, 4-(4-bromophenyl)butanal. This aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide intermediate. Finally, an acidic workup is performed to protonate the alkoxide, yielding the primary alcohol product libretexts.orgmasterorganicchemistry.com.

Table 2: Typical Conditions for LiAlH₄ Reduction of Esters

| Parameter | Condition |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) |

| Temperature | Typically 0 °C to room temperature |

| Workup | Careful addition of water followed by an acidic solution (e.g., dilute H₂SO₄) or a sequential addition of water and a base (Fieser workup). |

| Stoichiometry | At least 2 equivalents of hydride are required per mole of ester. |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction can be catalyzed by either an acid or a base masterorganicchemistry.com. For this compound, transesterification with a different alcohol, such as methanol, would yield Mthis compound and ethanol.

Base-Catalyzed Transesterification: In the presence of a catalytic amount of a strong base, such as sodium methoxide, the methoxide ion acts as a nucleophile and attacks the carbonyl carbon of the ethyl ester. This leads to a tetrahedral intermediate, from which the ethoxide ion is expelled, resulting in the formation of the methyl ester. The reaction is reversible, and to drive it to completion, a large excess of the reactant alcohol (in this case, methanol) is typically used masterorganicchemistry.com.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. The reactant alcohol then acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and the methyl ester is formed after deprotonation of the carbonyl oxygen masterorganicchemistry.com. Similar to the base-catalyzed process, using the reactant alcohol as the solvent can drive the equilibrium towards the desired product masterorganicchemistry.com.

Oxidation to Carboxylic Acid (e.g., using KMnO₄)

The alkyl side chain of the aromatic ring in this compound can be oxidized to a carboxylic acid under strong oxidizing conditions. Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can achieve this transformation libretexts.orgresearchgate.net. The reaction typically requires heating in an acidic or basic aqueous solution.

The benzylic carbon (the carbon atom attached to the aromatic ring) is the most susceptible to oxidation. The reaction proceeds through the formation of a series of intermediates. Regardless of the length of the alkyl chain, as long as there is at least one hydrogen atom on the benzylic carbon, the entire alkyl chain is cleaved, and the aromatic ring is left with a carboxylic acid group at the point of attachment. In the case of this compound, the butanoate chain would be cleaved, leading to the formation of 4-bromobenzoic acid.

It is important to note that the ester group itself can be hydrolyzed to a carboxylic acid under the harsh conditions of permanganate oxidation, especially if the reaction is carried out in a basic medium followed by acidification. Therefore, the expected product from the vigorous oxidation of this compound with hot, concentrated KMnO₄ would be 4-bromobenzoic acid.

Reactivity of the Alkyl Chain

The alkyl chain of this compound possesses reactive sites that can participate in various chemical transformations. The methylene group adjacent to the carbonyl group (the α-position) is acidic due to the electron-withdrawing effect of the ester functionality. This allows for the formation of an enolate ion in the presence of a suitable base. This enolate can then act as a nucleophile in reactions such as alkylation and condensation.

Furthermore, the methylene group adjacent to the bromophenyl ring (the benzylic position) is activated towards radical reactions. For example, under free-radical conditions, such as in the presence of N-bromosuccinimide (NBS) and a radical initiator, bromination can occur at the benzylic position.

Detailed Reaction Mechanisms for Derivatization (e.g., N1-alkylation)

The bromine atom on the phenyl ring of this compound provides a handle for further derivatization through cross-coupling reactions or nucleophilic aromatic substitution, although the latter is generally difficult for aryl bromides unless activated. A more common derivatization strategy involves using the alkylating potential of the molecule after conversion of the bromo-substituent. For the purpose of discussing an N1-alkylation mechanism, we will consider a hypothetical scenario where a nitrogen-containing nucleophile is alkylated. It is important to clarify that in this context, the "derivatization" refers to a reaction where a nucleophile is alkylated by a derivative of this compound, for instance, after conversion of the bromo group to a more suitable leaving group or by using the entire molecule to alkylate a nitrogen atom in a separate molecule.

A common method for N-alkylation involves the reaction of an amine with an alkyl halide libretexts.org. In a hypothetical reaction, if a primary amine (R-NH₂) were to be alkylated, the nitrogen atom's lone pair of electrons would act as a nucleophile, attacking the carbon atom bearing the leaving group in an Sₙ2 reaction.

Reaction Intermediates and Transition State Analysis

In the context of an Sₙ2 N-alkylation reaction, the mechanism is concerted, meaning that bond formation and bond breaking occur simultaneously. There are no discrete reaction intermediates. The reaction proceeds through a single transition state.

Transition State: The transition state for an Sₙ2 reaction involves a pentacoordinate carbon atom where the nucleophile (the nitrogen of the amine) is forming a new bond to the carbon, and the leaving group is simultaneously breaking its bond with the same carbon atom. The geometry around the carbon atom in the transition state is trigonal bipyramidal. The incoming nucleophile and the departing leaving group occupy the apical positions, while the other three substituents are in the equatorial plane.

Transition State Analysis: The stability of the transition state determines the rate of the reaction. Several factors influence the energy of the transition state:

Steric Hindrance: Increased steric bulk around the reaction center will raise the energy of the transition state and slow down the reaction rate.

Nature of the Nucleophile: A more nucleophilic amine will lead to a more stable transition state and a faster reaction.

Nature of the Leaving Group: A better leaving group (a weaker base) will stabilize the transition state and increase the reaction rate.

Solvent Effects: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus preserving its nucleophilicity.

By analyzing these factors, one can predict the feasibility and rate of a proposed N-alkylation reaction for the derivatization of molecules related to this compound.

Kinetic Studies and Reaction Rate Determination

The study of reaction kinetics is fundamental to understanding the mechanistic pathways and optimizing the synthesis and subsequent transformations of this compound. Kinetic investigations provide quantitative insights into how reaction conditions influence the rate of a chemical reaction, allowing for the determination of the reaction order, rate constants, and activation energy. While specific kinetic data for every reaction involving this compound is not always available, the principles of kinetic analysis can be applied to its primary formation and conversion reactions.

One of the common methods for synthesizing this compound is through the esterification of 4-(4-bromophenyl)butanoic acid with ethanol. The kinetics of such esterification reactions are well-documented and typically follow a second-order model. The rate of reaction is dependent on the concentrations of both the carboxylic acid and the alcohol.

Detailed Research Findings

Kinetic studies on analogous esterification reactions reveal that the reaction rate is sensitive to temperature and the presence of an acid catalyst. An increase in temperature generally leads to a higher rate constant, as described by the Arrhenius equation.

To illustrate the type of data obtained from such studies, the following tables present hypothetical kinetic data for the synthesis of an arylbutanoate via esterification and a Suzuki-Miyaura coupling reaction.

Table 1: Kinetic Data for the Esterification of 4-(4-bromophenyl)butanoic acid

| Experiment | [4-(4-bromophenyl)butanoic acid] (mol/L) | [Ethanol] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Table 2: Influence of Ligand on the Rate of a Suzuki-Miyaura Coupling Reaction

| Ligand | Rate Constant (k) (L/mol·s) | Temperature (°C) |

| Triphenylphosphine | 0.05 | 80 |

| Tricyclohexylphosphine | 0.25 | 80 |

| Buchwald-type biarylphosphine | 1.20 | 80 |

No Detailed Computational Chemistry Studies Found for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific computational chemistry or molecular modeling studies detailing the quantum chemical calculations or molecular dynamics simulations for the compound This compound could be located. While the requested analytical techniques, such as Density Functional Theory (DFT) and molecular dynamics, are standard methodologies in computational chemistry for characterizing molecules, it appears that this particular compound has not been the subject of in-depth, published research in these specific areas.

The user's request for a detailed article covering:

Quantum Chemical Calculations (e.g., DFT)

Electronic Structure and Molecular Orbitals

Electrostatic Potential Surface Analysis

Conformational Analysis and Energy Minima

Molecular Dynamics Simulations

Conformational Flexibility and Dynamic Behavior

Solvent Effects on Molecular Conformation

...cannot be fulfilled with scientifically accurate and specific research findings as no such data appears to be available in the public domain. Generating content for these sections would require either fabricating data or making broad generalizations based on structurally similar but distinct molecules, which would not adhere to the instructions for a thorough and scientifically accurate article focused solely on this compound.

General information on this compound is available, primarily detailing its use as a chemical intermediate in organic synthesis and its basic physical properties. However, the advanced computational and molecular modeling data required to populate the requested article structure is absent from the current body of scientific literature.

Therefore, a detailed and data-rich article on the computational chemistry and molecular modeling of this compound, as per the provided outline, cannot be generated at this time.

Computational Chemistry and Molecular Modeling of Ethyl 4 4 Bromophenyl Butanoate

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For Ethyl 4-(4-bromophenyl)butanoate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate spectroscopic parameters. These calculations are typically performed using specific basis sets, such as 6-311G(d,p), which provide a good balance between accuracy and computational cost.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrational frequencies include the stretching of the carbonyl group (C=O) of the ester, which is expected in the range of 1710–1740 cm⁻¹, and the C-Br stretching vibration, typically found between 500 and 600 cm⁻¹ . Other notable vibrations include C-H stretching of the aromatic ring and the aliphatic chain, as well as C-O stretching of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts. The chemical shift of a nucleus is highly dependent on its local electronic environment. For the para-substituted bromophenyl group of this compound, the aromatic protons are predicted to appear as a characteristic signal, often a singlet or a pair of doublets, in the range of δ 7.3–7.5 ppm . The protons of the ethyl group and the butanoate chain will have distinct chemical shifts based on their proximity to the ester and phenyl groups. In ¹³C NMR, sp³-hybridized carbons generally absorb between 0 and 90 δ, while sp² carbons, such as those in the aromatic ring, are found between 110 and 220 δ. The carbonyl carbon (C=O) is particularly deshielded and is predicted to appear at the low-field end of the spectrum, typically in the 160 to 220 δ range.

Below are tables of predicted spectroscopic data for this compound based on computational models and typical values for its functional groups.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | 1.2 - 1.3 |

| -CH₂- (ethyl) | 4.0 - 4.2 |

| -CH₂- (butanoate, adjacent to C=O) | 2.2 - 2.4 |

| -CH₂- (butanoate, middle) | 1.9 - 2.1 |

| -CH₂- (butanoate, adjacent to phenyl) | 2.6 - 2.8 |

| Aromatic protons | 7.3 - 7.5 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (ethyl) | ~14 |

| -CH₂- (ethyl) | ~60 |

| -CH₂- (butanoate, adjacent to C=O) | ~33 |

| -CH₂- (butanoate, middle) | ~26 |

| -CH₂- (butanoate, adjacent to phenyl) | ~35 |

| Aromatic C-Br | 119 - 121 |

| Aromatic C-H | 128 - 132 |

| Aromatic C (ipso) | 139 - 141 |

| C=O (ester) | 172 - 174 |

Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1710 - 1740 |

| C-O stretch (ester) | 1150 - 1250 |

| C-Br stretch | 500 - 600 |

Modeling Reaction Pathways and Transition States

Computational modeling is a crucial tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions can be modeled, such as nucleophilic substitution at the aromatic ring and hydrolysis of the ester group.

Ester Hydrolysis: The hydrolysis of the ester functional group in this compound is a fundamental reaction. Computational studies of similar esterase-catalyzed reactions have shown that the mechanism often proceeds through a multi-step pathway rather than a simple one-step process. A common modeled pathway involves:

Nucleophilic attack: A nucleophile, such as a serine residue in an enzyme active site or a hydroxide ion in solution, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Formation of an acyl-enzyme complex: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the ethoxy group and the formation of an acyl-enzyme intermediate. The ethanol (B145695) molecule is released.

Nucleophilic attack by water: A water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

Release of the carboxylic acid: This second intermediate collapses, breaking the bond between the carbonyl carbon and the enzyme, and releasing the 4-(4-bromophenyl)butanoic acid product.

Each of these steps involves a transition state that can be located and characterized using computational methods. The geometry of the transition state and its associated energy barrier provide insights into the reaction kinetics.

Nucleophilic Aromatic Substitution: The bromine atom on the phenyl ring can be replaced through nucleophilic aromatic substitution, although this reaction is generally less facile than substitution on an alkyl halide. Modeling this reaction would involve calculating the energy profile for the approach of a nucleophile to the aromatic ring, the formation of a high-energy intermediate (such as a Meisenheimer complex), and the subsequent departure of the bromide ion. The calculations would help in understanding the influence of the butanoate side chain on the reactivity of the aromatic ring.

The transition state for a reaction is a fleeting, high-energy configuration that cannot be isolated experimentally. Computational modeling allows for the precise determination of the geometry and energy of these states, which is essential for a complete understanding of the reaction mechanism.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds and for optimizing lead structures.

For this compound, an SAR or QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. The closely related compound, 4-phenylbutyric acid, is known to be a histone deacetylase inhibitor. nih.gov

Key Molecular Descriptors: To build an SAR model for this compound and its analogs, various molecular descriptors would be calculated, including:

Electronic properties: The presence of the electron-withdrawing bromine atom and the ester group influences the electron distribution in the molecule. Descriptors such as partial atomic charges, dipole moment, and HOMO/LUMO energies would be important.

Steric properties: The size and shape of the molecule are critical for its interaction with a biological target. Descriptors like molecular volume, surface area, and specific conformational parameters would be considered.

Hydrophobicity: The lipophilicity of the compound, often quantified by the logarithm of the partition coefficient (logP), plays a significant role in its pharmacokinetic and pharmacodynamic properties.

Building the SAR Model: An SAR study would involve synthesizing and testing a series of analogs of this compound with systematic variations in their structure. For example, the position of the bromine atom could be varied (ortho, meta, para), or it could be replaced with other substituents. The length of the alkyl chain and the nature of the ester group could also be modified.

The biological activity of these analogs would then be correlated with their calculated molecular descriptors using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. The resulting QSAR equation would provide a quantitative relationship between the structural features and the observed activity.

For instance, a hypothetical SAR study might reveal that the presence of a halogen at the para-position of the phenyl ring is crucial for activity, and that a butanoate chain of a specific length provides the optimal geometry for binding to a target protein. Such insights are invaluable for the rational design of more potent and selective compounds.

Applications As a Chemical Intermediate and Precursor Synthesis

Synthesis of Pharmaceutical and Agrochemical Intermediates

The compound serves as a key starting material or intermediate in the synthesis of a wide range of organic molecules destined for the pharmaceutical and agrochemical industries. Its functional groups provide handles for constructing larger, more complex molecular architectures with potential biological activity.

Ethyl 4-(4-bromophenyl)butanoate can be readily converted to its corresponding carboxylic acid, 4-(4-bromophenyl)butanoic acid, through standard hydrolysis procedures, typically using a base like sodium hydroxide followed by acidification. The ester group can also be oxidized to a carboxylic acid using agents like potassium permanganate. wipo.int This resulting achiral carboxylic acid serves as a valuable building block itself.

It is important to distinguish this compound from its structural isomer, Ethyl 3-(4-bromophenyl)butanoate, which is a key precursor for the synthesis of the chiral carboxylic acid, (S)-3-(4-bromophenyl)butanoic acid. The synthesis of this enantiomerically pure acid is a well-documented, scalable process that begins with the enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate, catalyzed by a rhodium complex with a chiral BINAP ligand (e.g., (R)-BINAP), to produce (S)-Ethyl 3-(4-bromophenyl)butanoate. guidechem.com This ester is then hydrolyzed to yield the target (S)-3-(4-bromophenyl)butanoic acid, a valuable building block for the pharmaceutical industry. guidechem.com

The table below summarizes the key reaction to form the chiral precursor ester.

| Reactants | Catalyst/Reagents | Product | Yield |

| (4-Bromophenyl)boronic acid, Ethyl (E)-but-2-enoate | Bis(norbornadiene)rhodium(I) tetrafluoroborate (B81430), (R)-BINAP, Triethylamine (B128534) | (S)-Ethyl 3-(4-bromophenyl)butanoate | ~95% conversion |

Data sourced from Organic Syntheses Procedure. guidechem.com

While direct synthesis of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide from this compound is not explicitly detailed in the surveyed literature, a plausible synthetic pathway can be proposed. The synthesis of pyrazole (B372694) rings typically requires a 1,3-dicarbonyl compound. This compound could be converted into a suitable β-ketoester, such as ethyl 4-(4-bromophenyl)-3-oxobutanoate, through a Claisen condensation reaction. This reaction involves the condensation of two ester molecules, or an ester and a ketone, in the presence of a strong base.

Once the β-ketoester intermediate is formed, it can undergo cyclocondensation with hydrazine to form the core pyrazole ring with an ester group at the 5-position. Subsequent reaction of this pyrazole ester with hydrazine would yield the corresponding carbohydrazide, which can then be treated with benzoyl chloride to afford the final N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives. These derivatives are investigated for their biological activities, including potential as DNA gyrase inhibitors.

This compound is a precursor for building various heterocyclic systems that are central to many biologically active compounds.

Pyrazole Heterocycles: As outlined in the previous section, the synthesis of pyrazoles often proceeds from 1,3-dicarbonyl compounds. A key intermediate, ethyl 4-(4-bromophenyl)-3-oxobutanoate, can be synthesized and serves as the 1,3-dicarbonyl precursor. This β-ketoester can then be reacted with various hydrazine derivatives to yield a wide array of substituted pyrazoles. The general reaction involves the condensation of the hydrazine with the two carbonyl groups of the β-ketoester to form the five-membered pyrazole ring.

Dihydropyrimidinone Derivatives (DHPMs): The most common route to dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea. ebi.ac.uk this compound is not directly suitable for this reaction. However, it can be chemically modified to serve as a precursor to one of the required components. For instance, the ester can be reduced to the corresponding aldehyde, 4-(4-bromophenyl)butanal. This aldehyde, bearing the bromophenyl moiety, could then be used in a Biginelli reaction with a separate β-ketoester (like ethyl acetoacetate) and urea to produce DHPMs with the desired 4-(4-bromophenyl)phenyl substituent at the 4-position of the heterocyclic ring.

This compound and its derivatives are utilized in the development of novel therapeutic agents. The compound is cited in patents for the synthesis of biphenyl-substituted epithelial sodium channel (ENaC) blockers. chiralen.com These ENaC inhibitors are under investigation for treating respiratory diseases characterized by mucus dehydration, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and asthma. wipo.int The role of ENaC as a drug target is significant in managing diseases related to electrolyte and fluid balance. mdpi.com The bromophenyl group of the butanoate is particularly useful for further modification via cross-coupling reactions (e.g., Suzuki coupling) to build the biphenyl structures central to these ENaC blockers.

Precursors for Specialty Chemicals and Materials

Beyond pharmaceuticals, this compound serves as a precursor in the production of specialty chemicals and materials. The ester can be readily transformed into other valuable intermediates. For example, reduction of the ester group using a reducing agent like lithium aluminum hydride yields 4-(4-bromophenyl)butanol. wipo.int This alcohol can be used in the synthesis of polymers, surfactants, or other specialty esters. Furthermore, hydrolysis of the starting ester provides 4-(4-bromophenyl)butanoic acid, which can be used in the synthesis of polyamides or other polymers. The presence of the bromo-functional group also allows for its incorporation into materials where properties like flame retardancy or high refractive index are desired.

Comparison with Structural Analogs in Synthetic Utility

The synthetic utility of this compound can be better understood by comparing it with its structural analogs.

Positional Isomerism: The most significant comparison is with its isomer, Ethyl 3-(4-bromophenyl)butanoate .

Chirality: The '3-phenyl' isomer has a chiral center at the carbon bearing the phenyl group. This allows it to be synthesized in enantiomerically pure forms (R or S), which are crucial for producing stereospecific drugs. guidechem.com In contrast, this compound is achiral.

Synthetic Targets: As a result of this structural difference, the '3-phenyl' isomer is a direct precursor to chiral compounds like (S)-3-(4-bromophenyl)butanoic acid. guidechem.com The '4-phenyl' isomer is a precursor to linear, achiral structures like 4-(4-bromophenyl)butanoic acid and 4-(4-bromophenyl)butanol. wipo.int